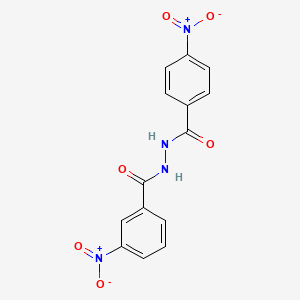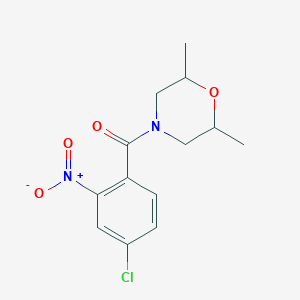![molecular formula C16H16Cl2N2O3S2 B11021752 N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-methionine](/img/structure/B11021752.png)
N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物の化学式はC15H13Cl2N3O2Sであり、その系統名は置換基と官能基を反映しています。
N-{[2-(2,4-ジクロロフェニル)-4-メチル-1,3-チアゾール-5-イル]カルボニル}-L-メチオニン: は、独特な構造を持つ複雑な有機化合物です。チアゾール環、ジクロロフェニル基、L-メチオニン部分を組み合わせています。
製造方法
- この化合物の合成にはいくつかの段階が含まれます。 一般的な手法の1つは、重要な中間体である2-(2,4-ジクロロフェニル)-4-(ジフルオロメチル)-5-メチル-1,2,4-トリアゾール-3-オン のニトロ化による方法です .
- ニトロ化プロセスは、反応効率と収率を向上させる連続フローマイクロリアクターを使用して最適化できます。混合酸のモル比、反応温度、滞留時間などのパラメータは、高収率を達成するために重要な役割を果たします。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[2-(2,4-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring and the dichlorophenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.
化学反応の分析
- 一般的な試薬には、硝酸、硫酸、有機溶媒などがあります。
N-{[2-(2,4-ジクロロフェニル)-4-メチル-1,3-チアゾール-5-イル]カルボニル}-L-メチオニン: は、さまざまな反応を起こします。
科学研究の応用
化学: 研究者はその反応性を研究し、新しい合成経路を探求しています。
生物学: その生物活性を調査し、薬剤候補としての可能性、または酵素との相互作用を研究しています。
医学: その薬理学的効果と潜在的な治療的用途を評価しています。
科学的研究の応用
(2S)-2-({[2-(2,4-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
- 正確なメカニズムは、現在も研究の活発な分野です。それは、特定の分子標的または経路との相互作用を伴う可能性があります。
- この化合物がどのようにその効果を発揮するかを明らかにするためには、さらなる研究が必要です。
類似化合物の比較
- 類似の化合物には、他のチアゾール、カルボニル含有分子、またはアミノ酸誘導体が含まれる場合があります。
N-{[2-(2,4-ジクロロフェニル)-4-メチル-1,3-チアゾール-5-イル]カルボニル}-L-メチオニン: は、官能基のユニークな組み合わせによって際立っています。
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazole ring and butanoic acid moiety.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Butanoic acid derivatives: Compounds with similar butanoic acid moieties but different functional groups.
Uniqueness
(2S)-2-({[2-(2,4-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C16H16Cl2N2O3S2 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
(2S)-2-[[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H16Cl2N2O3S2/c1-8-13(14(21)20-12(16(22)23)5-6-24-2)25-15(19-8)10-4-3-9(17)7-11(10)18/h3-4,7,12H,5-6H2,1-2H3,(H,20,21)(H,22,23)/t12-/m0/s1 |
InChIキー |
NADGPDFDLVMHMW-LBPRGKRZSA-N |
異性体SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N[C@@H](CCSC)C(=O)O |
正規SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-proline](/img/structure/B11021669.png)

![3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid](/img/structure/B11021674.png)
![(2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid](/img/structure/B11021698.png)

![N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021716.png)
![1-[2-(2-methoxyphenyl)ethyl]-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021717.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11021720.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11021731.png)

![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11021734.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide](/img/structure/B11021735.png)
![trans-N-(1H-benzimidazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11021744.png)
